Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride
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Overview
Description
Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a decane ring and an azaspiro moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the spirocyclic structure . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often converted into its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azaspiro moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride: Similar spirocyclic structure but with different functional groups.
Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride: Another spirocyclic compound with variations in the position of the carboxylate group
Uniqueness
Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific spiro linkage and the position of the carboxylate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H20ClNO2 |
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Molecular Weight |
233.73 g/mol |
IUPAC Name |
methyl 8-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-2-3-11(8-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
PWMQXAKRESPFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
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